Stevioside (hydrate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

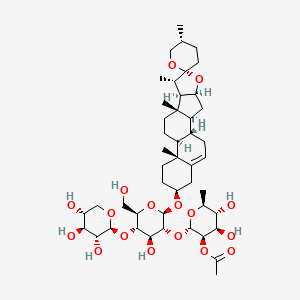

Stevioside is a natural non-caloric sweetener. It is one of the steviol glycosides found in stevia, a natural sweetener extract isolated from the leaves of the plant S. rebaudiana. Stevioside has potential applications as a food additive or dietary supplement in diets designed to ameliorate obesity or conditions linked to glucose intolerance, like some forms of diabetes.

科学的研究の応用

Antihyperglycemic Effects

- Application in Diabetes : Stevioside has shown promising results in reducing postprandial blood glucose levels in type 2 diabetic patients, indicating beneficial effects on glucose metabolism. This suggests its potential use in the treatment of type 2 diabetes (Gregersen et al., 2004).

Antihypertensive Effects

- Blood Pressure Management : Stevioside demonstrated a significant decrease in both systolic and diastolic blood pressure in patients with mild essential hypertension over a 2-year period. Additionally, improvements in quality of life were noted without significant adverse effects (Hsieh et al., 2003).

- Mechanism of Antihypertensive Action : Studies have shown that stevioside can relax vasopressin-induced vasoconstriction by inhibiting Ca(2+) influx into blood vessels, suggesting a mechanism for its antihypertensive effects (Lee et al., 2001).

Extraction and Processing Techniques

- Enzymatic Extraction Optimization : Research focused on optimizing enzymatic extraction of stevioside from Stevia rebaudiana leaves using enzymes like cellulase, pectinase, and hemicellulase. The study highlighted significant enhancements in yield through optimized extraction conditions (Puri et al., 2012).

- Advanced Extraction Methods : Ultrasound-assisted green extraction has been studied as an efficient and economic method for extracting stevioside, offering a more environmentally friendly and faster alternative to traditional methods (Rouhani, 2019).

Potential Therapeutic Applications

- Anti-inflammatory and Anti-apoptotic Properties : Stevioside exhibits anti-inflammatory and anti-apoptotic properties, particularly in inhibiting the release of cytokines and the activation of certain pathways like NF-κB and MAPK in Staphylococcus aureus-infected cells (Wang et al., 2014).

Sweetener Safety and Efficacy

- Safety and Efficacy as a Sweetener : Studies have affirmed the safety of Stevia and stevioside as sweeteners, highlighting their suitability for diabetics, individuals with PKU, and those seeking non-caloric sugar alternatives. No significant allergic reactions were reported, underscoring their potential widespread use (Geuns, 2003).

特性

分子式 |

C38H60O18 · XH2O |

|---|---|

分子量 |

804.9 |

InChI |

InChI=1S/C38H60O18.H2O/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31;/h17-33,39-49H,1,4-15H2,2-3H3;1H2/t17-,18-,19- |

InChIキー |

FVECWZKNZGXJJO-QMYNVHDOSA-N |

SMILES |

C[C@]([C@]1([H])CC2)(CCC[C@@]1(C)C(O[C@@H]([C@@H]([C@@H](O)[C@@H]3O)O)O[C@@H]3CO)=O)[C@@]4([H])[C@]2(CC5=C)C[C@@]5(O[C@@](O[C@H](CO)[C@@H](O)[C@@H]6O)([H])[C@@H]6O[C@]([C@@H]([C@@H](O)[C@@H]7O)O)([H])O[C@@H]7CO)CC4.[XH2O] |

同義語 |

(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (4R,4aS,6aR,9S,11aR,11bS)-9-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。